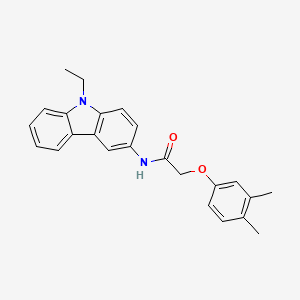
3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, also known as BPMPD, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPMPD belongs to the class of pyrrolidinedione derivatives and has been shown to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of 3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that it acts on the GABAergic system by increasing the release of GABA, a neurotransmitter that inhibits neuronal activity. 3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has also been shown to modulate the activity of voltage-gated sodium channels and calcium channels, which are involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal activity and a reduction in seizure activity. 3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has also been shown to reduce anxiety and produce an analgesic effect in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is easy to synthesize and purify, and it exhibits a range of biological activities that make it a useful tool for studying the GABAergic system and the mechanisms of action of other drugs. However, one limitation of 3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione. One area of interest is its potential use in the treatment of neurological and psychiatric disorders, such as epilepsy, anxiety disorders, and depression. Another area of research is the development of new derivatives of 3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione and its effects on other neurotransmitter systems.
Synthesemethoden
The synthesis of 3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione involves the condensation of 4-methoxyphenylhydrazine and 4-benzylpiperazine with ethyl acetoacetate in the presence of acetic acid and sulfuric acid. The product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anticonvulsant, anxiolytic, and analgesic effects in animal models. 3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has also been investigated for its potential use in the treatment of Parkinson's disease and as an antidepressant.
Eigenschaften
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-28-19-9-7-18(8-10-19)25-21(26)15-20(22(25)27)24-13-11-23(12-14-24)16-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPUHVDSYCFKQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B5236152.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5236156.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5236158.png)



![2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5236193.png)
![(2,6-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5236198.png)

![ethyl 4-{[({[4-(benzoylamino)-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]methyl}benzoate](/img/structure/B5236205.png)

![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline](/img/structure/B5236232.png)
![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B5236238.png)
![6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5236242.png)